molecular formula C16H19N5O2 B11057377 Ethyl 7-(4-ethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(4-ethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11057377
M. Wt: 313.35 g/mol
InChI Key: OZJIGJILUPQOQS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ETHYL 7-(4-ETHYLPHENYL)-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be achieved through a Biginelli reaction. This reaction involves the condensation of an aromatic aldehyde, urea, and ethyl acetoacetate in the presence of an acid catalyst such as hydrochloric acid . The reaction is typically carried out under reflux conditions in ethanol, resulting in the formation of the desired dihydrotetrazolopyrimidine derivative . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

ETHYL 7-(4-ETHYLPHENYL)-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 7-(4-ETHYLPHENYL)-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 7-(4-ETHYLPHENYL)-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may block sodium channels or inhibit human neutrophil elastase, leading to its pharmacological effects .

Comparison with Similar Compounds

ETHYL 7-(4-ETHYLPHENYL)-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other dihydrotetrazolopyrimidine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their pharmacological activities and chemical properties

Properties

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

ethyl 7-(4-ethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H19N5O2/c1-4-11-6-8-12(9-7-11)14-13(15(22)23-5-2)10(3)17-16-18-19-20-21(14)16/h6-9,14H,4-5H2,1-3H3,(H,17,18,20)

InChI Key

OZJIGJILUPQOQS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(NC3=NN=NN23)C)C(=O)OCC

Origin of Product

United States

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